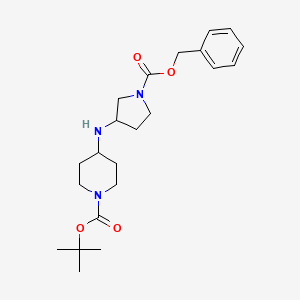

Tert-butyl 4-(1-(benzyloxycarbonyl)pyrrolidin-3-ylamino)piperidine-1-carboxylate

Description

Tert-butyl 4-(1-(benzyloxycarbonyl)pyrrolidin-3-ylamino)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core modified with a tert-butyl carbamate (Boc) group at the 1-position and a benzyloxycarbonyl (Cbz)-protected pyrrolidinylamino substituent at the 4-position. The Boc and Cbz groups are widely used in peptide and medicinal chemistry for amine protection, enabling selective reactivity during synthesis. This compound likely serves as an intermediate in the preparation of pharmaceuticals or bioactive molecules, leveraging its dual-protection strategy to enhance stability and control reaction pathways.

Properties

IUPAC Name |

tert-butyl 4-[(1-phenylmethoxycarbonylpyrrolidin-3-yl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N3O4/c1-22(2,3)29-21(27)24-12-9-18(10-13-24)23-19-11-14-25(15-19)20(26)28-16-17-7-5-4-6-8-17/h4-8,18-19,23H,9-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRIPVQVBWTYIDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2CCN(C2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 4-(1-(benzyloxycarbonyl)pyrrolidin-3-ylamino)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with 1-(benzyloxycarbonyl)pyrrolidine-3-amine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Tert-butyl 4-(1-(benzyloxycarbonyl)pyrrolidin-3-ylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions where the benzyloxycarbonyl group can be replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(1-(benzyloxycarbonyl)pyrrolidin-3-ylamino)piperidine-1-carboxylate is being explored for its potential roles in drug development. Its structure allows it to function as a building block for creating biologically active compounds. The benzyloxycarbonyl group serves as a protective moiety, which can be selectively removed to facilitate further chemical modifications or to enhance biological activity.

Organic Synthesis

This compound acts as an important intermediate in the synthesis of various organic molecules. It can undergo several chemical reactions, including:

- Oxidation : Capable of being oxidized using agents like potassium permanganate.

- Reduction : Can be reduced with lithium aluminum hydride or sodium borohydride.

- Substitution : Nucleophilic substitution can occur, allowing the benzyloxycarbonyl group to be replaced by other nucleophiles.

- Hydrolysis : Under acidic or basic conditions, hydrolysis can yield the corresponding carboxylic acid and amine.

Biological Studies

Research indicates that this compound may interact with biological systems, potentially influencing enzyme activity or receptor interactions. Its structural features make it suitable for studying pharmacodynamics and pharmacokinetics in drug development contexts.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and advanced materials. Its properties enable it to serve as a precursor in various industrial processes.

Case Study 1: Synthesis of Beta-Lactamase Inhibitors

A notable application of this compound is its role as an intermediate in synthesizing beta-lactamase inhibitors. These inhibitors are crucial in combating antibiotic resistance by blocking bacterial enzymes that deactivate beta-lactam antibiotics .

Case Study 2: Development of Anticancer Agents

Research has shown that derivatives of this compound may exhibit anticancer properties. Studies focus on how modifications to the benzyloxycarbonyl group can enhance selectivity and potency against cancer cell lines, providing insights into potential therapeutic applications.

Mechanism of Action

The mechanism of action of tert-butyl 4-(1-(benzyloxycarbonyl)pyrrolidin-3-ylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions to occur at other functional sites. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Features

Physicochemical Properties

Research Findings and Methodological Considerations

- Structural Analysis : Crystallographic studies of such compounds often employ SHELX software (e.g., SHELXL, SHELXS) for refinement and structure solution, a standard in small-molecule crystallography .

- Biological Relevance: The target compound’s Cbz-pyrrolidinylamino group may mimic peptide backbones, making it valuable in protease inhibitor design. In contrast, BGY’s halogenated groups could enhance hydrophobic interactions in protein binding pockets .

- Synthetic Challenges : The steric bulk of the Cbz group in the target compound may slow reaction kinetics compared to PK03447E-1’s simpler substituents.

Biological Activity

Tert-butyl 4-(1-(benzyloxycarbonyl)pyrrolidin-3-ylamino)piperidine-1-carboxylate (CAS No. 1824008-56-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.

- Molecular Formula : C22H33N3O4

- Molecular Weight : 403.52 g/mol

- Structure : The compound features a piperidine ring substituted with a benzyloxycarbonyl-pyrrolidin-3-ylamino group, which may influence its biological interactions.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The benzyloxycarbonyl group serves as a protecting group, enabling selective reactions at other functional sites, which can modulate the activity of biological molecules.

Antiviral Activity

Research indicates that compounds structurally related to this compound may exhibit antiviral properties, particularly against influenza virus neuraminidase. Inhibitors in this class target viral replication processes, demonstrating potential therapeutic applications in treating viral infections .

Antimicrobial Properties

Similar compounds have shown promise as antimicrobial agents. For instance, oxazolidinones, which share structural features with this compound, are known to inhibit protein synthesis in gram-positive bacteria and have been effective against antibiotic-resistant strains . This suggests that this compound could be investigated for its antimicrobial efficacy.

Sigma Receptor Interaction

The sigma receptors (σ1R and σ2R) have been implicated in various cellular processes, including cancer progression and neuroprotection. Compounds interacting with these receptors may offer therapeutic benefits in cancer treatment and neurological disorders. The potential for this compound to modulate sigma receptor activity warrants further investigation .

Study on Antiviral Efficacy

In a study evaluating the antiviral effects of similar compounds, researchers found that specific structural modifications enhanced the inhibitory activity against influenza virus neuraminidase. The presence of the benzyloxycarbonyl group was noted to improve binding affinity, suggesting that this compound could be optimized for enhanced antiviral activity .

Antimicrobial Evaluation

A comparative study of oxazolidinones demonstrated their effectiveness against resistant bacterial strains. The findings indicated that modifications in the piperidine structure significantly influenced antimicrobial potency. This highlights the potential of this compound as a scaffold for developing new antimicrobial agents .

Data Table: Comparison with Related Compounds

Q & A

Basic: What are the key considerations for synthesizing tert-butyl 4-(1-(benzyloxycarbonyl)pyrrolidin-3-ylamino)piperidine-1-carboxylate with high purity?

The synthesis typically involves multi-step reactions requiring precise control of reaction conditions. Key steps include:

- Amine protection : Use benzyloxycarbonyl (Cbz) groups to protect pyrrolidin-3-ylamine intermediates, ensuring regioselectivity .

- Coupling reactions : Piperidine and pyrrolidine derivatives are coupled under anhydrous conditions using solvents like dichloromethane (DCM) or acetonitrile. Triethylamine is often added to neutralize byproducts .

- Purification : Chromatography (e.g., flash column chromatography) is critical to isolate the product. Monitor purity via HPLC or LC-MS, targeting >97% purity as standard for research-grade compounds .

Optimization : Adjust reaction temperatures (room temp. to 50°C) and stoichiometric ratios to maximize yield. For example, excess tert-butyl chloroformate may improve carboxylation efficiency .

Basic: How should researchers characterize the physical and chemical properties of this compound?

Essential characterization includes:

- Physical state : Light yellow solid (observed empirically) .

- Solubility : Test in polar (e.g., DMSO) and non-polar solvents (e.g., DCM) to guide experimental setups.

- Spectroscopic analysis :

- Stability : Preliminary stability tests under ambient conditions (e.g., 25°C, 60% RH) to assess degradation risks .

Basic: What safety protocols are recommended for handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .

- Emergency measures :

- Storage : Store in airtight containers at –20°C to prevent hydrolysis of the tert-butyl ester group .

Advanced: How does the compound’s stability vary under acidic vs. basic conditions, and how can this impact reaction design?

- Acidic conditions : The tert-butyl ester group hydrolyzes slowly, but the benzyloxycarbonyl (Cbz) group is susceptible to cleavage via HBr/acetic acid, requiring controlled exposure times .

- Basic conditions : Piperidine amines may deprotonate, altering reactivity. For example, NaOH/MeOH can hydrolyze esters but may also degrade the pyrrolidine ring if prolonged .

Methodological tip : Use pH-stat titrations to monitor hydrolysis kinetics. For selective deprotection, opt for hydrogenolysis (H2/Pd-C) over acidic conditions to preserve the tert-butyl group .

Advanced: What mechanistic insights exist regarding its interaction with biological targets like enzymes?

- Enzyme inhibition : The compound’s piperidine-pyrrolidine scaffold may act as a protease or kinase inhibitor via hydrogen bonding with active sites. For example, tert-butyl esters enhance lipophilicity, improving membrane permeability .

- Binding assays : Use surface plasmon resonance (SPR) or fluorescence polarization to quantify binding affinity (Kd). Compare with analogs lacking the benzyloxycarbonyl group to assess the role of steric bulk .

Contradiction note : Discrepancies in IC50 values across studies may arise from assay conditions (e.g., ATP concentrations in kinase assays). Standardize protocols using reference inhibitors .

Advanced: How can researchers resolve contradictions in pharmacological data, such as varying efficacy in cellular assays?

- Source analysis : Check for batch-to-batch purity variations (e.g., residual solvents affecting cell viability) via LC-MS .

- Experimental replication : Conduct dose-response curves in triplicate across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects .

- Off-target profiling : Use proteome-wide screening (e.g., thermal shift assays) to identify unintended interactions that may explain efficacy disparities .

Advanced: What strategies optimize the compound’s reactivity in multi-step syntheses of drug candidates?

- Orthogonal protection : Pair tert-butyl esters with Fmoc or Alloc groups for sequential deprotection without cross-reactivity .

- Catalytic optimization : Screen Pd catalysts (e.g., Pd/C vs. Pd(OAc)2) for hydrogenolysis efficiency of the Cbz group while retaining the piperidine core .

- Solvent effects : Replace DCM with THF in Grignard reactions to enhance nucleophilic attack on the piperidine nitrogen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.